molecular formula C24H19N5O3S B12026972 N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12026972
M. Wt: 457.5 g/mol
InChI Key: HVOFROJIEWXOKC-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of indazole and quinazoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and quinazoline intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group or other functional groups in the compound.

    Reduction: This can be used to reduce any oxidized forms of the compound back to their original state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indazole and quinazoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the indazole or quinazoline rings.

Scientific Research Applications

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indazol-6-yl)-3,4-dimethoxybenzamide
  • 1H-Indazol-3-amine, 6-bromo-N-methyl-
  • N-(1H-indazol-6-yl)-3,4,5,6-tetrachlorophthalamic acid

Uniqueness

N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of indazole and quinazoline moieties linked by a sulfanyl group. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H19N5O3S/c1-32-18-10-8-17(9-11-18)29-23(31)19-4-2-3-5-20(19)27-24(29)33-14-22(30)26-16-7-6-15-13-25-28-21(15)12-16/h2-13H,14H2,1H3,(H,25,28)(H,26,30)

InChI Key

HVOFROJIEWXOKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)C=NN5

Origin of Product

United States

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